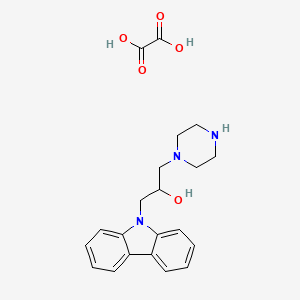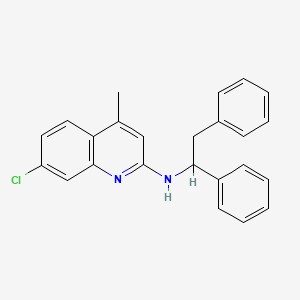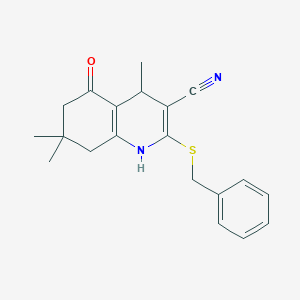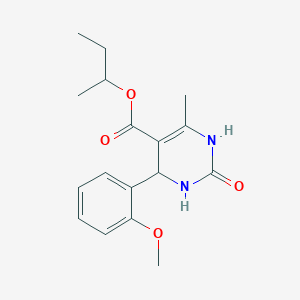
1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used in laboratory experiments to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In
科学的研究の応用
1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt)) has a wide range of scientific research applications. This compound has been extensively studied for its potential therapeutic applications, including its ability to inhibit the growth of cancer cells and its potential use as a treatment for Alzheimer's disease. Additionally, this compound has been used in laboratory experiments to investigate its mechanism of action, biochemical and physiological effects, and potential applications in drug development.
作用機序
The mechanism of action of 1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt)) is not fully understood. However, it is believed that this compound works by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound may also work by inhibiting the activity of enzymes that are involved in the formation of amyloid plaques in the brain, which are believed to be a contributing factor in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt)) are still being studied. However, early research has suggested that this compound may have anti-cancer and anti-inflammatory properties. Additionally, this compound may also have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases like Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt)) in laboratory experiments is its potential therapeutic applications. This compound has been shown to have anti-cancer and neuroprotective properties, which could make it a valuable tool in drug development. However, one of the main limitations of using this compound in lab experiments is its limited availability and high cost.
将来の方向性
There are several future directions for research on 1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt)). One area of research could focus on further exploring the mechanism of action of this compound, which could provide valuable insights into its potential therapeutic applications. Additionally, future research could investigate the potential use of this compound in combination with other drugs to enhance its anti-cancer and neuroprotective properties. Finally, future research could focus on developing more efficient and cost-effective methods for synthesizing this compound, which could make it more accessible for laboratory experiments.
合成法
The synthesis of 1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt)) involves a multi-step process that begins with the reaction of 9H-carbazole with 1-bromo-3-chloropropane. This reaction produces 1-(9H-carbazol-9-yl)-3-chloropropane, which is then reacted with piperazine to produce 1-(9H-carbazol-9-yl)-3-(1-piperazinyl)propan-1-ol. Finally, this compound is reacted with ethanedioic acid to produce 1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (1-(9H-carbazol-9-yl)-3-(1-piperazinyl)-2-propanol ethanedioate (salt)).
特性
IUPAC Name |
1-carbazol-9-yl-3-piperazin-1-ylpropan-2-ol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O.C2H2O4/c23-15(13-21-11-9-20-10-12-21)14-22-18-7-3-1-5-16(18)17-6-2-4-8-19(17)22;3-1(4)2(5)6/h1-8,15,20,23H,9-14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDWQFVXOROOFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3-[(1-benzyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B4891402.png)
![3-ethyl-1-[(4-nitrophenyl)acetyl]-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4891408.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4891419.png)

![2-{3-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-4-methyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B4891443.png)
![N-[1-(1-naphthylamino)-2-oxo-2-phenylethyl]-2-furamide](/img/structure/B4891454.png)

![2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2,5-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B4891465.png)

![3-(5-{[3-(2,4-dichlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4891477.png)
![1-[4-(2,6-diisopropylphenoxy)butyl]piperidine](/img/structure/B4891481.png)


![2-(4-bromophenyl)-2-oxoethyl 4-[(2-bromo-4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4891497.png)